An In-Depth Technical Guide to the Chemical Properties of Promethazine-d4
An In-Depth Technical Guide to the Chemical Properties of Promethazine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethazine-d4 is a deuterated analog of Promethazine, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. The strategic replacement of four hydrogen atoms with deuterium atoms makes Promethazine-d4 an invaluable tool in analytical and pharmacokinetic research. Its primary application is as a stable isotope-labeled internal standard for the quantification of Promethazine in biological matrices using mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical properties of Promethazine-d4, intended to support its effective use in a research and drug development context.
Chemical and Physical Properties
Promethazine-d4 is most commonly available as its hydrochloride salt. The following tables summarize its key chemical and physical characteristics.
Table 1: General Chemical Properties of Promethazine-d4 Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | N,N-dimethyl-1-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride | [1] |
| Synonyms | (+/-)-Promethazine-d4 HCl (phenothiazine-1,3,7,9-d4) | [1] |
| Molecular Formula | C₁₇H₁₇D₄ClN₂S | [2][3] |
| Molecular Weight | 324.90 g/mol | [2] |
| CAS Number | 1173018-74-0 | |
| Unlabeled CAS Number | 58-33-3 (for Promethazine HCl) | |
| Isotopic Purity | 98 atom % D | |
| Chemical Purity | min 97% |
Table 2: Physical Characteristics of Promethazine-d4 Hydrochloride
| Property | Description | Source(s) |
| Appearance | Solid, Off-white to yellow crystalline powder | |
| Solubility | Water: 100 mg/mL (with sonication) DMSO: 50 mg/mL (with sonication) Ethanol, Chloroform: Freely soluble Ether, Acetone, Ethyl Acetate: Practically insoluble | |
| Storage Conditions | Solid: 4°C, sealed from moisture. In Solvent: -80°C for 6 months; -20°C for 1 month (sealed from moisture). | |
| Stability | Sensitive to light. Slowly oxidizes on prolonged exposure to air, which may cause a blue discoloration. |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of Promethazine-d4 are proprietary to manufacturers, its application as an internal standard in quantitative bioanalysis is well-established. Below is a generalized methodology for its use in an LC-MS/MS assay for the determination of Promethazine in a biological matrix (e.g., plasma).
General Protocol for Quantitative Analysis of Promethazine using Promethazine-d4 as an Internal Standard
1. Preparation of Stock Solutions and Calibration Standards:
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Prepare a primary stock solution of Promethazine and Promethazine-d4 (internal standard, IS) in a suitable organic solvent (e.g., methanol).
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Prepare a series of working standard solutions of Promethazine at different concentrations by serial dilution of the primary stock solution.
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Prepare a working solution of the internal standard (Promethazine-d4) at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
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Aliquot a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
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Add the internal standard working solution (e.g., 10 µL of Promethazine-d4 solution) to each sample, except for the blank matrix.
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Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to each tube.
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Vortex the tubes to ensure thorough mixing and precipitation of proteins.
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Centrifuge the tubes at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Inject a small volume of the prepared sample supernatant onto an appropriate LC column (e.g., a C18 reversed-phase column).
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Use a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Promethazine and Promethazine-d4 from matrix components.
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Mass Spectrometry (MS/MS):
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Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Promethazine and Promethazine-d4.
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Hypothetical MRM transitions (to be optimized experimentally):
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Promethazine: e.g., m/z 285.1 → 86.1
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Promethazine-d4: e.g., m/z 289.1 → 90.1
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-
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4. Data Analysis:
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Integrate the peak areas for both the analyte (Promethazine) and the internal standard (Promethazine-d4) for each sample.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
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Determine the concentration of Promethazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Logical Relationship: Promethazine and its Deuterated Analog
Caption: Isotopic labeling of Promethazine results in Promethazine-d4.
Experimental Workflow: Use of Promethazine-d4 as an Internal Standard
Caption: Workflow for bioanalysis using Promethazine-d4 as an internal standard.
Signaling Pathway of Promethazine (Parent Compound)
Note: The following diagram illustrates the established receptor interactions of the parent compound, Promethazine. Promethazine-d4 is expected to have the same pharmacological targets but is primarily used for analytical purposes.
Caption: Receptor antagonism profile of Promethazine.
